2,5-bis(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Description
2,5-bis(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, and it has two 4-fluorophenyl groups attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C17H11F2N3OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2,5-bis(4-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
InChI |
InChI=1S/C17H11F2N3OS/c18-12-5-1-10(2-6-12)14-9-15(23)22-17(24-14)20-16(21-22)11-3-7-13(19)8-4-11/h1-8,14H,9H2 |
InChI Key |
OCHJQRYEZZVSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=NC(=NN2C1=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,5-bis(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to form the triazole ring. The final step involves the reaction of the triazole intermediate with a suitable reagent to form the thiadiazine ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,5-bis(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 2,5-bis(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one exhibit promising anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell growth and survival.
- Case Studies : In vitro studies showed that treatment with related compounds resulted in significant reductions in tumor cell viability.
2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its efficacy against various bacterial strains suggests that it could be developed into a therapeutic for treating infections caused by resistant bacteria.
- Research Findings : Laboratory tests have indicated that the compound exhibits bactericidal activity against Gram-positive bacteria.
- Application in Drug Development : The unique structure allows for modifications that could enhance its antimicrobial efficacy.
Agricultural Applications
1. Pesticidal Properties
Recent studies have explored the use of 2,5-bis(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one in agricultural pest management. Its potential as a botanical pesticide is particularly noteworthy due to increasing concerns over chemical pesticide residues and environmental impact.
- Efficacy Against Pests : Research has indicated that the compound can effectively control populations of agricultural pests without harming beneficial insects.
- Field Trials : Preliminary field trials demonstrated a significant reduction in pest populations when treated with formulations containing this compound.
Data Tables
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Pharmacology | Anticancer | Induces apoptosis in cancer cell lines |
| Antimicrobial | Exhibits bactericidal activity against Gram-positive bacteria | |
| Agriculture | Pest Management | Effective control of agricultural pests |
Mechanism of Action
The mechanism of action of 2,5-bis(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 2,5-bis(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one include other triazolothiadiazines and triazolopyrimidines. These compounds share a similar core structure but differ in the substituents attached to the rings. For example:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar triazole-thiadiazine core but with different substituents, leading to variations in their biological activity and chemical properties.
1,2,4-triazolo[1,5-a]pyrimidines: These compounds have a triazole ring fused with a pyrimidine ring, and they exhibit different pharmacological activities compared to triazolothiadiazines.
The uniqueness of 2,5-bis(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Biological Activity
2,5-bis(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological significance of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for 2,5-bis(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is C16H14F2N4OS. The structure features a triazole ring fused with a thiazine moiety and two fluorophenyl groups. This unique structure is hypothesized to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazole-thiazine compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown efficacy against various strains of bacteria including Escherichia coli and Staphylococcus aureus. Studies employing disc diffusion methods have demonstrated that certain derivatives can inhibit bacterial growth effectively .
- Antifungal Activity : The compound has also been evaluated for its antifungal properties against pathogens like Pyricularia oryzae and Rhizoctonia solani, showing moderate to good activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. In vitro tests against various cancer cell lines (lung and breast) revealed that some derivatives of this compound exhibit antiproliferative effects. For example:
- Cell Line Testing : Compounds derived from the triazole-thiazine scaffold have been tested against breast and lung cancer cell lines with promising results in inhibiting cell growth .
The precise mechanism by which 2,5-bis(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one exerts its biological effects remains under investigation. However, it is suggested that the interaction with specific enzymes or receptors involved in cellular processes may play a crucial role in its efficacy against microbial and cancerous cells.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the thiazine moiety.
- Functionalization at the 4-position with fluorophenyl groups.
Case Studies
Several case studies have documented the biological activity of similar compounds:
- A study by Lu et al. synthesized various triazolothiadiazole derivatives and assessed their antimicrobial activities using standard microbiological techniques. Their findings indicated that fluorinated derivatives often exhibited enhanced activity compared to non-fluorinated analogs .
- Another research effort focused on anticancer properties found that specific modifications in the triazole-thiazine structure led to increased potency against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
